molecular formula C₁₆H₈D₅ClN₂O₂ B1145073 Clobazam-d5 (1.0mg/ml in Methanol) CAS No. 129973-76-8

Clobazam-d5 (1.0mg/ml in Methanol)

Cat. No. B1145073
CAS RN: 129973-76-8
M. Wt: 305.77
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Clobazam-d5 is a variant of Clobazam, a benzodiazepine medication . It is used with other medications to treat seizures caused by Lennox-Gastaut syndrome in people who are at least 2 years old . It is a white to off-white crystalline powder.


Synthesis Analysis

Clobazam was synthesized in the 1960s with the primary goal of providing greater efficacy with fewer benzodiazepine-related side effects . The preparation method of Clobazam involves several steps .


Molecular Structure Analysis

Clobazam-d5 has a molecular weight of 320.34 g/mol and a molecular formula of C16D5ClN2O2. It is freely soluble in methanol and slightly soluble in water. The basic structure of all benzodiazepines is a benzene ring combined with a diazepine ring .


Physical And Chemical Properties Analysis

Clobazam-d5 is a white to off-white crystalline powder. It has a molecular weight of 320.34 g/mol and a molecular formula of C16D5ClN2O2. It is freely soluble in methanol and slightly soluble in water. It has a melting point of approximately 241°C.

Mechanism of Action

Clobazam-d5, like other benzodiazepines, works by increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels, resulting in enhanced inhibitory neurotransmission .

Safety and Hazards

Clobazam-d5 should be used for research purposes only and not for human or veterinary use . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . The U.S. Food and Drug Administration (FDA) has warned that the anti-seizure drug Clobazam can cause rare but serious skin reactions that can result in permanent harm and death .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Clobazam-d5 involves the modification of the parent compound Clobazam to incorporate five deuterium atoms at specific positions. This can be achieved through a series of reaction steps that involve the selective replacement of hydrogen atoms with deuterium atoms using deuterated reagents.", "Starting Materials": [ "Clobazam", "Deuterated reagents (e.g. deuterated solvents, deuterated acids)" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group on Clobazam using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS) or methyl ester", "Step 2: Selective deprotonation of the desired hydrogen atoms on Clobazam using a strong base such as lithium diisopropylamide (LDA) in the presence of a deuterated solvent", "Step 3: Reaction of the deuterated reagent with the deprotonated Clobazam intermediate to replace the hydrogen atoms with deuterium atoms", "Step 4: Removal of the protecting group to obtain the final product Clobazam-d5", "Step 5: Dissolving Clobazam-d5 in methanol to obtain a solution with a concentration of 1.0mg/ml" ] }

CAS RN

129973-76-8

Product Name

Clobazam-d5 (1.0mg/ml in Methanol)

Molecular Formula

C₁₆H₈D₅ClN₂O₂

Molecular Weight

305.77

synonyms

7-Chloro-1-methyl-5-(phenyl-d5)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione;  Clobazepam-d5;  Frisium-d5;  Frizium-d5;  H 4723-d5;  HR 376-d5;  LM 2717-d5;  Mystan-d5;  NSC 336279-d5;  Urbadan-d5;  Urbanyl-d5; 

Origin of Product

United States

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